4-Amino-3-bromo-2-fluorophenol
Overview
Description
Scientific Research Applications
Radiopharmaceutical Synthesis
4-Amino-3-bromo-2-fluorophenol serves as a versatile synthon in the synthesis of complex radiopharmaceuticals. Notably, it is involved in the synthesis of 4-[18F]Fluorophenol, a compound essential for creating more intricate radiopharmaceuticals with a 4-[18F]fluorophenoxy moiety. This process, employing nucleophilic labeling methods, yields no-carrier-added [18F]fluorophenol, showcasing the compound's significance in the field of nuclear medicine and molecular imaging (Ross, Ermert, & Coenen, 2011).
Biocatalysis and Biotransformation
The compound is instrumental in biotransformation processes. Escherichia coli expressing 4-hydroxyphenylacetate 3-hydroxylase can fully transform 4-halogenated phenols, including 4-Amino-3-bromo-2-fluorophenol, into their corresponding catechols. This transformation showcases the compound's role in biocatalysis and its potential in producing halocatechols, which have various industrial and pharmaceutical applications (Coulombel et al., 2011).
Enzymatic Studies
The compound is used in studying enzyme activities. For instance, its interaction with the enzyme tyrosinase has been scrutinized to understand the enzymatic oxidation mechanisms. These studies provide valuable insights into the enzyme-substrate interaction and the influence of halogenated phenols on enzyme kinetics, which is crucial for developing enzyme inhibitors and understanding metabolic pathways (Battaini et al., 2002).
Chemical Biology and Fluorescent Probes
The compound finds utility in chemical biology, particularly in the synthesis of fluorescent amino acids. These amino acids are pivotal for constructing fluorescent macromolecules, such as peptides and proteins, without altering their biomolecular properties. They play a significant role in tracking protein-protein interactions and imaging nanoscopic events in real-time with high spatial resolution, offering a window into the intricate workings of biological systems (Cheng, Kuru, Sachdeva, & Vendrell, 2020).
Safety And Hazards
properties
IUPAC Name |
4-amino-3-bromo-2-fluorophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFNO/c7-5-3(9)1-2-4(10)6(5)8/h1-2,10H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXWSTKAUJJWNIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)Br)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-3-bromo-2-fluorophenol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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